molecular formula C5H4ClIN2 B1369877 6-氯-4-碘吡啶-3-胺 CAS No. 351227-42-4

6-氯-4-碘吡啶-3-胺

货号 B1369877
CAS 编号: 351227-42-4
分子量: 254.45 g/mol
InChI 键: UOICMMKVFPTQMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-4-iodopyridin-3-amine is a compound with the molecular formula C5H4ClIN2 . It has a molecular weight of 254.45 g/mol . The IUPAC name for this compound is 6-chloro-4-iodopyridin-3-amine .


Synthesis Analysis

The synthesis of 6-Chloro-4-iodopyridin-3-amine involves the use of Trifluoroacetic acid (TFA) added to a solution of 1,1-dimethylethyl (6-chloro-4-iodo-3-pyridinyl)carbamate in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-iodopyridin-3-amine is 1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 . The Canonical SMILES structure is C1=C(C(=CN=C1Cl)N)I .


Physical And Chemical Properties Analysis

The compound has a density of 2.1±0.1 g/cm3 and a boiling point of 359.4±42.0 °C at 760 mmHg . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .

科学研究应用

  1. 化学重排和中间体形成:

    • Pieterse和Hertog(2010年)研究了卤代吡啶的胺化重排,提出了涉及吡啶亚胺中间体的机制。这项研究突出了卤代吡啶(如3-氯和4-氯吡啶)与液氨中的钾酰胺反应,导致各种氨基吡啶的反应,包括6-氯-4-碘吡啶-3-胺 (Pieterse & Hertog, 2010)
  2. 钯催化的胺化反应:

    • Maes等人(2002年)探讨了卤代吡啶上的选择性钯催化的胺化反应,包括6-氯-4-碘吡啶-3-胺。该研究在这些反应中取得了优异的产率和良好的选择性,对于合成制药和材料科学中的各种化合物至关重要 (Maes et al., 2002)
  3. 含胺配合物的制备:

    • Johansson(2006年)展示了钯催化的胺化用于制备含胺钌(II)配合物。这项研究利用了类似6-氯-4-碘吡啶-3-胺的化合物作为前体,强调了其在合成复杂分子结构中的作用 (Johansson, 2006)
  4. 合成氮杂杂环芳核:

    • Rauws等人(2010年)报道了使用6-氯-4-碘吡啶-3-胺合成新的四环氮杂杂环芳核。这项工作在有机化学领域具有重要意义,特别是在开发具有潜在药理应用的新化合物方面 (Rauws et al., 2010)
  5. 合成二取代咪唑并[4,5-b]吡啶-2-酮:

    • Kuethe等人(2004年)进行了关于使用钯催化的胺化合成二取代咪唑并[4,5-b]吡啶-2-酮的研究。这项研究有助于开发官能化吡啶衍生物,在药物化学中具有相关性 (Kuethe et al., 2004)
  6. 氨基羰化反应:

    • Takács等人(2007年)探讨了含氮碘杂杂环芳烃的氨基羰化反应,包括6-氯-4-碘吡啶-3-胺。这项研究对合成N-取代烟酰胺和具有潜在生物学重要性的吡啶基-甘氧基酰胺至关重要 (Takács等人,2007)
  7. 吡啶-3-基C-核苷的制备:

    • Joubert等人(2007年)报道了使用6-氯-4-碘吡啶-3-胺制备6-取代吡啶-3-基C-核苷的新方法。这项研究为核苷类似物的合成提供了见解,这对于开发治疗剂至关重要 (Joubert et al., 2007)
  8. 功能化BODIPY衍生物的合成:

    • Li等人(2008年)致力于使用类似6-氯-4-碘吡啶-3-胺的化合物形成水溶性BODIPY衍生物。这些衍生物在水性环境中具有高荧光性,对成像和诊断应用具有重要价值 (Li et al., 2008)

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . It is recommended to keep the compound in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

属性

IUPAC Name

6-chloro-4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOICMMKVFPTQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593467
Record name 6-Chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-iodopyridin-3-amine

CAS RN

351227-42-4
Record name 6-Chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-iodopyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (10.0 g, 28 mmol) in 3M HCl (600 mL) was heated at 60° C. for 12 h. The mixture was allowed to cool to room temperature and treated with sat. NaHCO3 to pH=8. The aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, concentrated and purified by chromatography on silica gel (10% ethyl acetate in petroleum ether as eluant) to afford 6-chloro-4-iodopyridin-3-amine (6.6 g, 93%). 1H-NMR (CDCl3, 400 MHz) δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (8.6 g, 24.3 mmol) dissolved in CH2Cl2 was treated with 4 N HCl/dioxane (100 mL) and stirred at room temperature for 2 hours. The reaction mixture was diluted with CH2Cl2 and washed with 2 N NaOH. The organic layer was dried over MgSO4 and concentrated to give the product as a solid (6.2 g, 100%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Trifluoroacetic acid (2.4 mL) was added to a solution of 1,1-dimethylethyl (6-chloro-4-iodo-3-pyridinyl)carbamate (Description 7, 2.2 g, 6.2 mmol) in dichloromethane (50 mL) and the mixture was stirred at room temperature for 24 h. The solvent was evaporated under reduced pressure and the residue was dissolved in ethyl acetate. The mixture was washed with aqueous sodium hydroxide (1M), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (70:30), to give the title compound as a yellow solid (1.3 g, 82%). 1H NMR (360 MHz, CDCl3) δ 7.80 (1H, s), 7.60 (1H, s), and 4.13 (2H, br s). m/z (ES+) 255, 257 (M+1).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods V

Procedure details

(6-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (3.67 g, 10.3 mmol) was dissolved in DCM (32 mL) and TFA (8 mL) was added. The reaction mixture was stirred at ambient temperature for 2 h and then evaporated in vacuo. The resultant residue was treated with 5N aqueous sodium hydroxide solution (25 mL), diluted with water (100 mL) and extracted into ethyl acetate (2×100 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as yellow solid (2.37 g, 90%). 1H NMR (CD3OD, 300 MHz): 7.80 (s, 1H), 7.60 (s, 1H), 4.14 (s, 2H). LCMS (Method B): RT=3.00 min, M+H+=255.
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-iodopyridin-3-amine
Reactant of Route 2
6-Chloro-4-iodopyridin-3-amine
Reactant of Route 3
6-Chloro-4-iodopyridin-3-amine
Reactant of Route 4
6-Chloro-4-iodopyridin-3-amine
Reactant of Route 5
6-Chloro-4-iodopyridin-3-amine
Reactant of Route 6
6-Chloro-4-iodopyridin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。